REACTION_CXSMILES
|
[CH2:1]([OH:3])[CH3:2].[NH2:4][C:5]1[CH:6]=[CH:7][C:8]([CH3:12])=[CH:9][C:10]=1[OH:11].C(OC(=O)C)(=O)C>O>[OH:11][C:10]1[CH:9]=[C:8]([CH3:12])[CH:7]=[CH:6][C:5]=1[NH:4][C:1](=[O:3])[CH3:2]
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Name
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|
Quantity
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20 g
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Type
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reactant
|
Smiles
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NC=1C=CC(=CC1O)C
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Name
|
|
Quantity
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17.4 g
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Type
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reactant
|
Smiles
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C(C)(=O)OC(C)=O
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Control Type
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UNSPECIFIED
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Setpoint
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80 °C
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Type
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CUSTOM
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Details
|
the mixture was stirred at 80° C. for 15 minutes
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
After the completion of the reaction
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Type
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TEMPERATURE
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Details
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the mixture was cooled to 10° C
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Type
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CUSTOM
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Details
|
The crystals thus precipitated
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Type
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FILTRATION
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Details
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were filtered
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Type
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WASH
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Details
|
washed with water
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Type
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CUSTOM
|
Details
|
dried
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C=CC(=C1)C)NC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 15 mmol | |
AMOUNT: MASS | 23.9 g | |
YIELD: PERCENTYIELD | 89% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |